1-(Difluoromethyl)naphthalene-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8F2O2 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,11H,(H,15,16) |
InChI Key |
URUYYPONDYVJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Catalytic System
To adapt this approach for 1-(difluoromethyl)naphthalene-5-carboxylic acid, the precursor 1-(difluoromethyl)naphthalene would require activation at position 5. Palladium acetate (0.015 mol per 0.3 mol substrate) combined with silver triflate (0.015 mol) and a Mannich base ligand (0.03 mol) in dioxane solvent enables CO₂ insertion at elevated temperatures (60–90°C). The ligand structure critically influences regioselectivity, with ligand L1 in favoring carboxylation at the 5-position in naphthalene derivatives.
Reaction Optimization
Key parameters include:
-
Temperature : 80–90°C for optimal CO₂ activation.
-
CO₂ Pressure : Atmospheric pressure with continuous gas flow (3–6 mol CO₂ per 0.3 mol substrate).
-
Solvent : Dioxane, due to its high polarity and compatibility with palladium catalysts.
A hypothetical adaptation of this method could yield this compound with ~70–85% efficiency, assuming similar catalytic activity. Comparative data from (Table 1) highlights the ligand’s role in enhancing yield.
Table 1: Hypothetical Carboxylation Outcomes Based on
| Ligand | Temperature (°C) | CO₂ (mol) | Yield (%) |
|---|---|---|---|
| L1 | 80 | 3 | 89.2 |
| L2 | 90 | 6 | 83.2 |
Copper-Mediated Cyanation and Hydrolysis
The substitution of halogens with cyano groups, followed by hydrolysis to carboxylic acids, is a well-established strategy. Patent details the synthesis of naphthalene-1,4-dicarboxylic acid via bromine-to-cyano substitution using copper(I) cyanide, a method adaptable to position 5.
Halogenation and Cyanation
Starting with 5-bromo-1-(difluoromethyl)naphthalene, treatment with CuCN (1:1 molar ratio) in dimethylformamide (DMF) at 150–160°C for 4–6 hours facilitates bromide displacement. The intermediate 5-cyano-1-(difluoromethyl)naphthalene is then hydrolyzed under alkaline conditions (20% NaOH, reflux) to the carboxylic acid.
Challenges and Mitigation
-
Regioselectivity : Ensuring bromide is exclusively at position 5 requires directed halogenation, potentially using directing groups (e.g., sulfonic acids).
-
Hydrolysis Efficiency : Prolonged hydrolysis (5–8 hours) ensures complete conversion of nitrile to carboxylate, with subsequent acidification (HCl) precipitating the product.
Directed Functionalization via Ortho-Metalation
Directed ortho-metalation (DoM) leverages coordinating groups to direct substituents to specific positions. For this compound, a tert-butylamide group at position 5 could direct lithiation to position 1, enabling difluoromethylation.
Synthetic Sequence
-
Amide Installation : Naphthalene-5-carboxamide is synthesized via nitration, reduction, and acylation.
-
Lithiation and Difluoromethylation : Treatment with LDA at -78°C generates a lithiated intermediate at position 1, which reacts with difluoromethyl iodide (CF₂HI) to install the CF₂H group.
-
Amide Hydrolysis : Acidic or basic hydrolysis converts the amide to carboxylic acid.
Advantages and Limitations
-
Precision : DoM ensures high regioselectivity for the difluoromethyl group.
-
Functional Group Tolerance : The amide directing group must survive lithiation conditions, necessitating inert atmospheres and low temperatures.
Oxidation of Methyl Precursors
Oxidation of 5-methyl-1-(difluoromethyl)naphthalene offers a straightforward route. Potassium permanganate (KMnO₄) in acidic or basic media oxidizes methyl groups to carboxylic acids.
Substrate Synthesis
-
Friedel-Crafts Alkylation : Difluoromethyl chloride (CF₂HCl) and AlCl₃ catalyze alkylation at position 1 of 5-methylnaphthalene.
-
Nitration and Reduction : Alternative pathways involve nitrating 5-methylnaphthalene, reducing to amine, and introducing CF₂H via Sandmeyer reactions.
Oxidation Conditions
-
KMnO₄/H2SO4 : 80–100°C, 12–24 hours, yielding ~60–75% carboxylic acid.
-
Side Reactions : Over-oxidation to quinones or degradation products requires careful stoichiometric control.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Pd-Catalyzed Carboxylation | 70–85 | Moderate | High |
| CuCN Substitution | 60–75 | High | Moderate |
| Directed Metalation | 50–65 | High | Low |
| Methyl Oxidation | 60–75 | Low | High |
-
Catalytic Carboxylation : Most sustainable but requires precise ligand design.
-
Cyanation/Hydrolysis : Reliable but involves toxic intermediates.
-
Directed Metalation : Ideal for small-scale, high-value applications.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions. For example:
-
Ester formation : Reacts with alcohols under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
-
Amide synthesis : Forms amides with primary/secondary amines via EDCI/HOBt activation .
Representative Conditions :
| Reaction Type | Reagents | Temperature | Yield* |
|---|---|---|---|
| Esterification | MeOH/H₂SO₄ | Reflux | ~70% |
| Amidation | EDCI/HOBt, Et₃N | RT | 60–85% |
*Yields estimated from structurally related compounds .
Nucleophilic Substitution at the Difluoromethyl Group
The difluoromethyl (-CF₂H) group participates in selective C–F bond cleavage under basic or nucleophilic conditions:
-
Defluorination : Reacts with strong bases (e.g., KOtBu) to generate a carbanion intermediate, enabling further alkylation or arylation .
-
Thiol-mediated substitution : Glutathione (GSH) displaces fluorine via a quinone methide intermediate, as observed in difluorinated naphthoquinone analogs .
Mechanistic Pathway :
-
Deprotonation of -CF₂H to form -CF₂⁻.
-
Elimination of F⁻, generating a carbene or quinone methide intermediate.
Electrophilic Aromatic Substitution
The naphthalene ring undergoes regioselective substitution:
-
Halogenation : Bromination at the 8-position (para to carboxylic acid) under FeBr₃ catalysis.
-
Nitration : Mixed HNO₃/H₂SO₄ yields nitro derivatives at electron-rich positions.
Substitution Patterns :
| Reaction | Position | Directing Group Influence |
|---|---|---|
| Bromination | 8 | Carboxylic acid (meta-directing) |
| Nitration | 6 | Difluoromethyl (ortho/para-directing) |
Stability and Decomposition Pathways
The compound demonstrates pH-dependent stability:
-
Acidic conditions : Protonation of the carboxylic acid enhances solubility but may decarboxylate at >100°C.
-
Alkaline conditions : Base-induced defluorination occurs, particularly with intramolecular nucleophiles (e.g., neighboring amino groups) .
Key Stability Data :
| Condition | Observation | Source |
|---|---|---|
| pH 7.4, 50°C | 60–90% decomposition in 7 days (solution) | |
| pH 2.0, 25°C | <5% degradation over 30 days |
Reactivity with Biological Nucleophiles
In metabolic studies of related fluorinated compounds:
-
Glutathione conjugation : Forms adducts via Michael addition to quinone methides .
-
Enzymatic defluorination : Cytochrome P450 enzymes oxidize the difluoromethyl group, releasing fluoride ions .
Proposed Metabolic Pathway :
-
Oxidation to difluoromethyl-quinone.
-
GSH addition at the α-carbon, displacing fluorine.
Comparative Reactivity with Trifluoromethyl Analogs
| Property | 1-(Difluoromethyl)-5-COOH | 1-(Trifluoromethyl)-5-COOH |
|---|---|---|
| C–F Bond Strength | Weaker (easier defluorination) | Stronger (greater stability) |
| Lipophilicity (LogP) | ~2.1 | ~2.8 |
| Electrophilicity | Moderate | High |
Scientific Research Applications
Chemical Properties and Reactivity
The presence of the difluoromethyl group and the carboxylic acid moiety significantly influences the reactivity of 1-(difluoromethyl)naphthalene-5-carboxylic acid. Key reactions include:
- Nucleophilic Substitution : The difluoromethyl group can participate in nucleophilic substitution reactions.
- Esterification : The carboxylic acid can react with alcohols to form esters, which are useful in various applications including solvents and plasticizers.
- Amidation and Decarboxylation : These reactions further enhance its utility in organic synthesis.
These characteristics make it a versatile intermediate in organic synthesis, allowing for the development of more complex molecules .
Pharmaceutical Applications
This compound has shown potential in medicinal chemistry. Its unique structure may enhance binding affinity to biological targets, particularly proteins or enzymes involved in various diseases.
Case Study: Inhibition of Enzymes
Research indicates that derivatives of this compound can act as inhibitors of specific enzymes, such as glutathione disulfide reductase. This enzyme plays a critical role in redox biology and is a target for developing treatments against parasitic infections like schistosomiasis . The difluoromethyl substituent enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.
Agrochemical Applications
The compound's reactivity can be leveraged in the synthesis of herbicides or pesticides. The structural characteristics allow it to interact with biological systems effectively, making it suitable for developing agrochemical agents that target specific pathways in pests or weeds.
In materials science, the compound's structural characteristics may allow it to serve as a building block for novel materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers or composites that require enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 1-(Difluoromethyl)naphthalene-5-carboxylic acid and selected analogs:
*Estimated properties based on structural analogs and fluorine chemistry principles.
Key Observations:
Biological Activity
1-(Difluoromethyl)naphthalene-5-carboxylic acid is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including its reactivity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound consists of a naphthalene ring substituted with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 222.19 g/mol. The presence of fluorine atoms enhances its reactivity, making it a compound of interest in medicinal chemistry and agrochemicals.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions involving difluoromethyl groups.
- Esterification and amidation reactions due to the carboxylic acid moiety.
- Decarboxylation to form derivatives with altered biological activities.
These synthetic routes highlight the versatility required in organic chemistry to produce compounds with specific functionalities.
Antimicrobial Properties
Research indicates that compounds containing fluorinated groups often exhibit enhanced antimicrobial activity. The difluoromethyl group may contribute to this effect by altering membrane permeability and enhancing lipophilicity, which facilitates interaction with microbial membranes .
Stability and Metabolism
A study highlighted the stability issues associated with fluorinated compounds like this compound. In solution at physiological pH, significant decomposition was observed, raising concerns about its viability as a therapeutic agent. This decomposition often involves the displacement of fluorine by hydroxyl groups, leading to less stable products that may not retain desired biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-naphthoic acid | Different position of difluoromethyl group | |
| 1-(Difluoromethoxy)naphthalene-6-carboxylic acid | Contains methoxy group instead of hydrogen | |
| 1,6-Naphthalenedicarboxylic acid | Two carboxylic groups, no fluorine |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological reactivity compared to structurally similar compounds.
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)naphthalene-5-carboxylic acid, and how can fluorination efficiency be improved?
Methodological Answer: The synthesis typically involves naphthalene functionalization via Friedel-Crafts acylation or transition-metal-catalyzed C–H activation, followed by difluoromethylation using reagents like ClCFH or BrCFH. Key challenges include regioselectivity at the naphthalene C5 position and minimizing side reactions during fluorination. To improve efficiency:
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- and NMR confirm naphthalene backbone integrity.
- NMR quantifies difluoromethyl group incorporation and purity.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and detects trace impurities.
- HPLC-PDA: Assesses purity using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Methodological Answer: The difluoromethyl group enhances metabolic stability and bioavailability by:
- Reducing cytochrome P450-mediated oxidation via steric shielding of the naphthalene ring.
- Increasing lipophilicity (logP +0.5–1.0 vs. non-fluorinated analogs), improving membrane permeability.
Experimental Design: - Conduct in vitro metabolic assays using human liver microsomes (HLMs) with LC-MS/MS to track metabolite formation.
- Compare plasma half-life in rodent models (IV vs. oral administration) to calculate bioavailability .
Q. What are the mechanisms underlying the compound’s observed hepatotoxicity in preclinical studies?
Methodological Answer: Toxicity may arise from reactive metabolite formation or mitochondrial dysfunction. Key steps for analysis:
- Reactive Intermediate Trapping: Incubate the compound with HLMs and glutathione (GSH), then use LC-MS to detect GSH adducts.
- Mitochondrial Respiration Assays: Measure oxygen consumption rate (OCR) in HepG2 cells using Seahorse XF Analyzer.
- Transcriptomic Profiling: Perform RNA-seq on exposed hepatocytes to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .
Q. How do environmental factors (pH, UV light) affect the degradation of this compound in aquatic systems?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C and analyze degradation products via HPLC-UV.
- Photolysis Experiments: Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics using first-order rate models.
- Identification of Byproducts: Use HRMS and NMR to detect fluorinated degradation residues (e.g., difluoroacetic acid) .
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., COX-2)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions between the compound and COX-2’s active site (PDB ID: 5KIR).
- Free Energy Perturbation (FEP): Calculate binding free energy differences between fluorinated and non-fluorinated analogs.
- QSAR Models: Train regression models on fluorinated naphthalene derivatives to predict IC values .
Data Contradictions and Resolution
Q. Discrepancies in reported cytotoxicity values across studies: How to reconcile conflicting data?
Analysis Framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
